Dihexyl adipate
Overview
Description
Dihexyl adipate is an organic compound with the molecular formula C18H34O4. It is a diester derived from adipic acid and hexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and distensibility. This compound is a colorless to pale yellow liquid with a mild odor and is known for its low volatility and good compatibility with various polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl adipate is typically synthesized through the esterification of adipic acid with hexanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:
Adipic acid+2Hexanol→Dihexyl adipate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous esterification processes. The reactants, adipic acid and hexanol, are fed into a reactor where they are heated in the presence of an acid catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dihexyl adipate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids and other oxidation products. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and hexanol.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Hydrolysis: Water, acid or base catalysts (e.g., sulfuric acid, sodium hydroxide).
Transesterification: Various alcohols and acid or base catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, including adipic acid.
Hydrolysis: Adipic acid and hexanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Dihexyl adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers, such as polyvinyl chloride (PVC), to enhance their flexibility and durability.
Biology: Employed as a solvent and dispersing agent in various biological assays and experiments.
Medicine: Utilized in the formulation of pharmaceuticals and cosmetics as an emollient and skin conditioning agent.
Mechanism of Action
The primary mechanism of action of dihexyl adipate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and workability of the polymer. In biological systems, this compound can act as a solvent, facilitating the dissolution and dispersion of various compounds. Its molecular targets and pathways are primarily related to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
Dihexyl adipate can be compared with other similar compounds, such as:
Diethylhexyl adipate: Another adipate ester used as a plasticizer with similar properties but slightly different molecular structure.
Diisodecyl adipate: Known for its use in high-performance applications due to its superior low-temperature properties.
Dioctyl adipate: Commonly used in the production of flexible PVC and has similar plasticizing effects.
Uniqueness: this compound is unique in its balance of properties, offering good compatibility with a wide range of polymers, low volatility, and effective plasticizing performance. Its specific molecular structure allows it to provide a combination of flexibility and stability that is highly valued in various industrial applications .
Properties
IUPAC Name |
dihexyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-11-15-21-17(19)13-9-10-14-18(20)22-16-12-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHECSPXBQJHZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Record name | DI-N-HEXYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026841 | |
Record name | Dihexyl hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-hexyl adipate is a colorless liquid. Floats on water. (USCG, 1999), Liquid | |
Record name | DI-N-HEXYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexanedioic acid, 1,6-dihexyl ester | |
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Flash Point |
325 °F (USCG, 1999) | |
Record name | DI-N-HEXYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.939 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | DI-N-HEXYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
110-33-8 | |
Record name | DI-N-HEXYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dihexyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-33-8 | |
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Record name | Dihexyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1,6-dihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihexyl hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |
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Record name | Dihexyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIHEXYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16ECG10GB | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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